Stafib-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Stafib-1 is a selective inhibitor of the STAT5b SH2 domain, a transcription factor involved in various cellular processes, including cell growth and survival. The compound has shown promise in inhibiting the activity of STAT5b, which is constitutively active in many human tumors .

Aplicaciones Científicas De Investigación

Stafib-1 has numerous scientific research applications, including:

Cancer Research: This compound is used to study the role of STAT5b in tumorigenesis and to develop targeted therapies for cancers with constitutive STAT5b activity

Cell Signaling Studies: The compound is employed in research to understand the signaling pathways mediated by STAT5b and its interactions with other proteins

Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting STAT5b for therapeutic purposes

Mecanismo De Acción

Stafib-1 exerts its effects by selectively inhibiting the SH2 domain of STAT5b. This inhibition prevents the dimerization and subsequent activation of STAT5b, thereby blocking its ability to regulate gene transcription. The molecular targets and pathways involved include:

STAT5b SH2 Domain: This compound binds to the SH2 domain of STAT5b, preventing its interaction with phosphorylated tyrosine residues on receptor proteins

Gene Transcription: By inhibiting STAT5b, this compound disrupts the transcription of genes involved in cell growth and survival, leading to reduced tumor cell proliferation

Análisis Bioquímico

Biochemical Properties

Stafib-1 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction domain, the Src homology 2 (SH2) domain, of STAT5b . It interacts with the transcription factors STAT5a and STAT5b, which are frequently referred to jointly as “STAT5” . These interactions are crucial as both STAT5a and STAT5b are constitutively active in numerous human cancers .

Cellular Effects

This compound influences cell function by inhibiting the STAT5b protein, thereby reducing tumor cell proliferation . It impacts cell signaling pathways, gene expression, and cellular metabolism by suppressing IFN-α/γ, thereby facilitating leukemogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the SH2 domain of STAT5b, thereby inhibiting its function . This binding interaction leads to changes in gene expression and reduces tumor cell proliferation .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound selectively inhibits tyrosine phosphorylation of STAT5b in human leukemia cells and induces apoptosis in a STAT5-dependent manner .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway, where it interacts with the STAT5b protein

Métodos De Preparación

Synthetic Routes and Reaction Conditions

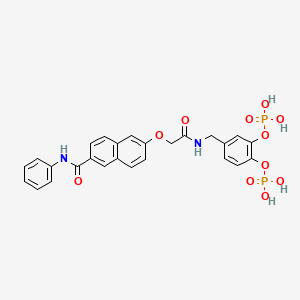

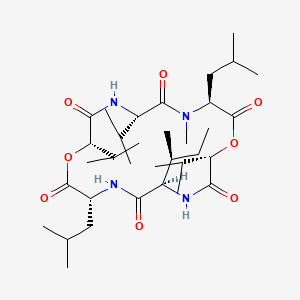

Stafib-1 is synthesized through a series of chemical reactions involving the formation of a catechol bisphosphate core. The synthetic route typically involves the following steps:

Formation of Catechol Bisphosphate: The initial step involves the synthesis of catechol bisphosphate through the reaction of catechol with phosphoric acid derivatives.

Functionalization: The catechol bisphosphate core is then functionalized with various hydrophobic moieties to enhance selectivity and activity towards STAT5b.

Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process includes:

Batch Synthesis: Large-scale batch synthesis of catechol bisphosphate and its derivatives.

Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.

Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product

Análisis De Reacciones Químicas

Types of Reactions

Stafib-1 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the catechol bisphosphate core.

Substitution: The compound can participate in substitution reactions, where functional groups on the catechol bisphosphate core are replaced with other groups to enhance activity and selectivity

Common Reagents and Conditions

Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.

Substitution Reagents: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of activity and selectivity towards STAT5b .

Comparación Con Compuestos Similares

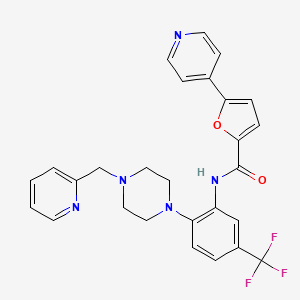

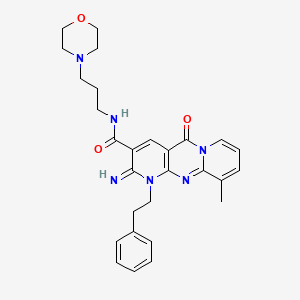

Stafib-1 is unique in its high selectivity for the STAT5b SH2 domain compared to other similar compounds. Some similar compounds include:

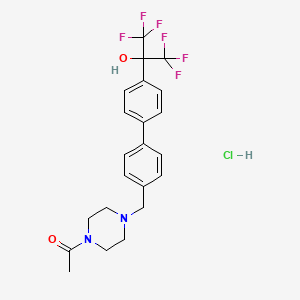

Stafib-2: An optimized derivative of this compound with enhanced activity and selectivity towards STAT5b

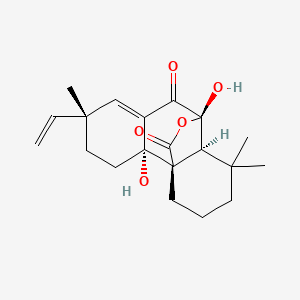

Catechol Bisphosphate: The precursor to this compound, which exhibits moderate activity towards both STAT5a and STAT5b

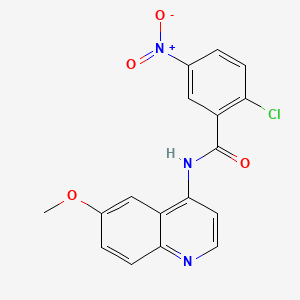

Resorcinol Bisphosphate: Another inhibitor of STAT5 proteins, but with lower selectivity compared to this compound

This compound’s uniqueness lies in its ability to selectively inhibit STAT5b with minimal off-target effects, making it a valuable tool in cancer research and drug development .

Propiedades

IUPAC Name |

[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUYYYBDKASIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)

![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)

![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)